5-(F-Hexyl)-pentanoyl carnitine
Description
Properties
CAS No. |
142674-34-8 |
|---|---|
Molecular Formula |
C18H22F13NO4 |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
3-(6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H22F13NO4/c1-32(2,3)9-10(8-11(33)34)36-12(35)6-4-5-7-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h10H,4-9H2,1-3H3 |
InChI Key |
NARMUALNFCNDQL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Cellular and Subcellular Transport Dynamics
Plasma Membrane Transport Mechanisms
The initial step in the cellular uptake of the precursor to 5-(F-Hexyl)-pentanoyl carnitine, the 5-(F-Hexyl)-pentanoic acid, involves its transport across the plasma membrane. This process is not one of simple diffusion but is facilitated by a suite of membrane-bound proteins.
Organic Cation/Carnitine Transporters (OCTNs), a subfamily of the solute carrier 22 (SLC22) family, are crucial for the transport of carnitine and its derivatives across the plasma membrane. nih.govkent.ac.uknih.gov OCTN2 (SLC22A5) is a high-affinity, sodium-dependent carnitine transporter that is widely expressed in tissues such as the heart, skeletal muscle, and kidney. physiology.orgcocukmetabolizma.comnih.gov Given its primary role in carnitine homeostasis, OCTN2 is a key candidate for the transport of 5-(F-Hexyl)-pentanoyl carnitine into the cell. nih.govcocukmetabolizma.comnih.govencyclopedia.pub The transporter's activity is electrogenic and dependent on both sodium and voltage. physiology.org The broad substrate specificity of OCTNs suggests they may also be involved in the transport of various other compounds, including some drugs. nih.govphysiology.orgmdpi.com
| Transporter Family | Specific Transporter | Function in Carnitine Transport |
| Solute Carrier 22 (SLC22) | OCTN1 (SLC22A4) | Transports organic cations and has been linked to inflammatory processes. nih.gov |
| Solute Carrier 22 (SLC22) | OCTN2 (SLC22A5) | High-affinity, Na+-dependent transport of carnitine and its acyl-derivatives. nih.govphysiology.orgcocukmetabolizma.comnih.gov |
| Solute Carrier 22 (SLC22) | CT2 (SLC22A16) | High-affinity carnitine transport, primarily in testis. nih.gov |
| Solute Carrier 6 (SLC6) | ATB0,+ (SLC6A14) | Sodium- and chloride-dependent transport of neutral and basic amino acids, as well as carnitine. frontiersin.org |
| Solute Carrier 16 (SLC16) | MCT9 (SLC16A9) | Acknowledged to mediate the flux of carnitine. frontiersin.org |
This table summarizes the key plasma membrane transporters involved in carnitine transport.
The uptake of the 5-(F-Hexyl)-pentanoic acid, the precursor to its carnitine conjugate, is facilitated by a group of fatty acid transporters. Fatty Acid Translocase (FAT/CD36) is a key player in this process, particularly in tissues with high fatty acid metabolism like heart and skeletal muscle. frontiersin.orgnih.govsav.sk Studies have shown that CD36 is involved in the uptake of per- and polyfluorinated alkyl substances (PFAS), with longer-chained PFAS being taken up more effectively. acs.orgnih.gov This suggests that CD36 may play a role in the uptake of the fluorinated fatty acid precursor of 5-(F-Hexyl)-pentanoyl carnitine.
Fatty Acid Transport Proteins (FATPs) and plasma membrane-associated Fatty Acid Binding Protein (FABPpm) also contribute to the uptake of long-chain fatty acids. sav.skturkupetcentre.netimrpress.com While FATP1 and FATP4 are localized to intracellular membranes like the endoplasmic reticulum, they can still facilitate fatty acid uptake indirectly. nih.govplos.org The concerted action of these transporters ensures the efficient entry of fatty acids into the cell, where they can be activated for subsequent metabolic processes. imrpress.com
| Transporter | Cellular Location | Role in Fatty Acid Uptake |
| FAT/CD36 | Plasma Membrane (especially in lipid rafts) nih.gov | Mediates the uptake of long-chain fatty acids, including fluorinated analogs. nih.govacs.orgnih.gov |
| FATP1 | Endoplasmic Reticulum nih.govplos.org | Indirectly facilitates fatty acid uptake. plos.org |
| FATP4 | Endoplasmic Reticulum nih.govplos.org | Indirectly facilitates fatty acid uptake. plos.org |
| FABPpm | Plasma Membrane | Contributes to the transport of fatty acids across the plasma membrane. sav.skimrpress.com |
This table outlines the primary fatty acid transporters and their roles in the initial uptake of fatty acids.
Mitochondrial Transport of Fluorinated Acylcarnitines
Once inside the cell, the 5-(F-Hexyl)-pentanoyl group is transferred from Coenzyme A to carnitine, forming 5-(F-Hexyl)-pentanoyl carnitine. This acylcarnitine must then traverse the mitochondrial membranes to enter the matrix for β-oxidation.
The outer mitochondrial membrane is generally permeable to small molecules, including acylcarnitines. encyclopedia.pubencyclopedia.pubnih.gov This permeability is largely attributed to the presence of voltage-dependent anion channels (VDACs). encyclopedia.pubnih.gov Therefore, 5-(F-Hexyl)-pentanoyl carnitine is expected to readily cross the outer mitochondrial membrane to reach the intermembrane space. encyclopedia.pubencyclopedia.pubnih.gov
The transport of acylcarnitines across the inner mitochondrial membrane is a highly specific process mediated by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. encyclopedia.pubencyclopedia.pubnih.govmdpi.com CACT functions as an antiporter, exchanging acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. nih.govmdpi.comnih.gov The mammalian CACT exhibits a higher affinity for acylcarnitines with longer carbon chains. nih.gov While direct studies on the affinity of CACT for 5-(F-Hexyl)-pentanoyl carnitine are limited, the transporter's known function is to facilitate the entry of a wide range of acylcarnitines into the mitochondrial matrix for β-oxidation. mdpi.comnih.govnih.gov Defects in the CACT gene lead to a severe metabolic disorder known as carnitine-acylcarnitine translocase deficiency, highlighting its critical role in fatty acid metabolism. nih.govamegroups.org
| Transporter | Location | Function | Substrate Specificity |
| CACT (SLC25A20) | Inner Mitochondrial Membrane | Exchanges acylcarnitines for free carnitine. nih.govmdpi.comnih.gov | Transports acylcarnitines with acyl chains of various lengths (C2 to C18). nih.gov |
This table details the key features of the Carnitine-Acylcarnitine Translocase.
Intracellular Distribution and Localization Studies
Following its transport into the cell, 5-(F-Hexyl)-pentanoyl carnitine and its precursor fatty acid are distributed to various subcellular compartments. The initial fluorinated fatty acid is activated to its CoA ester, a necessary step for its subsequent conversion to the carnitine derivative. turkupetcentre.net While specific localization studies for 5-(F-Hexyl)-pentanoyl carnitine are not widely available, the general distribution of acylcarnitines and the enzymes involved in their metabolism provide insights. Carnitine acetyltransferase, for instance, is found in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, suggesting a widespread distribution of carnitine-related metabolic activities. researchgate.net The localization of the carnitine/acylcarnitine transporter is primarily within the mitochondria. researchgate.net The ultimate destination for 5-(F-Hexyl)-pentanoyl carnitine intended for energy production is the mitochondrial matrix, where it enters the β-oxidation pathway. encyclopedia.pubnih.gov
Enzymatic Interactions and Specificity
Carnitine Palmitoyltransferase I (CPT-I) and II (CPT-II) Interaction Kinetics
The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. explorationpub.commdpi.com This system comprises CPT-I, located on the outer mitochondrial membrane, and CPT-II, on the inner mitochondrial membrane. mdpi.comnih.gov CPT-I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, a rate-limiting step in fatty acid oxidation. mdpi.commdpi.comnih.gov CPT-II then converts the acylcarnitines back to acyl-CoAs within the mitochondrial matrix. nih.govmdpi.com The activity of CPT-I is tightly regulated, notably by its sensitivity to inhibition by malonyl-CoA, a key metabolite in fatty acid synthesis. iaea.orgnih.govnih.gov
While specific kinetic studies on 5-(F-Hexyl)-pentanoyl carnitine are not extensively documented in the available literature, its interaction can be inferred from the known functions of the CPT enzymes.
The substrate for CPT-I is the coenzyme A (CoA) ester of a fatty acid. Therefore, the interaction of 5-(F-Hexyl)-pentanoyl carnitine with the CPT system would primarily involve its corresponding CoA derivative, 5-(F-Hexyl)-pentanoyl CoA. CPT enzymes exhibit specificity based on the length of the acyl chain. columbia.eduproteopedia.org CPT-I and CPT-II are specific for long-chain fatty acyl-CoAs, typically with 12 to 18 carbon atoms. mdpi.com The 5-(F-Hexyl)-pentanoyl group represents a medium-to-long chain acyl analogue. The pentanoyl base (5 carbons) combined with the hexyl group (6 carbons) gives it an 11-carbon backbone, placing it at the lower end of the substrate range for CPT enzymes.
Fluorination can significantly alter a compound's interaction with enzymes. The introduction of fluorine atoms can enhance metabolic stability and modify binding affinity. ontosight.ai For instance, studies on other fluorinated compounds have demonstrated varied effects on CPT activity. Some perfluorinated acids like PFDA and PFOA showed no significant inhibitory effect on hepatic CPT activity in rats. iaea.org Conversely, a novel fluorinated derivative of perhexiline (B1211775) was found to be a potent inhibitor of CPT-I. birmingham.ac.ukcore.ac.uk This suggests that the specific structure and placement of fluorine atoms are critical. The highly electronegative nature of fluorine in 5-(F-Hexyl)-pentanoyl CoA could influence its binding to the active site of CPT-I and CPT-II, potentially altering the kinetics of the reaction. However, without direct experimental data, the precise nature of this modulation—whether it enhances or inhibits enzyme activity—remains hypothetical.
Carnitine Acyltransferases (CRAT, CROT)
Beyond the CPT system, cells contain other carnitine acyltransferases with different substrate specificities, including carnitine O-acetyltransferase (CRAT) and carnitine O-octanoyltransferase (CROT). These enzymes are crucial for buffering the acyl-CoA/CoA ratio across different cellular compartments, including mitochondria, peroxisomes, and the endoplasmic reticulum. nih.govproteopedia.org
Table 1: Comparison of Carnitine Acyltransferases
| Enzyme | Primary Substrate Chain Length | Cellular Location(s) | Primary Function |
|---|---|---|---|
| CPT-I | Long-chain (C12-C18) | Outer Mitochondrial Membrane | Catalyzes the initial, rate-limiting step of long-chain fatty acid import into mitochondria. mdpi.commdpi.com |
| CPT-II | Long-chain (C12-C18) | Inner Mitochondrial Membrane | Reconverts acylcarnitines to acyl-CoAs within the mitochondrial matrix for β-oxidation. nih.govmdpi.com |
| CRAT | Short-chain (C2-C4) | Mitochondria, Peroxisomes, ER | Buffers acetyl-CoA pools, facilitates efflux of short-chain acyl groups from mitochondria. mdpi.comproteopedia.org |
| CROT | Medium-chain (C4-C10) | Peroxisomes, Cytosol | Facilitates oxidation of medium-chain and very-long-chain fatty acids in peroxisomes. mdpi.comnih.gov |
CRAT and CROT display distinct preferences for the length of the acyl group. CRAT preferentially transfers short-chain acyl groups like acetyl-CoA, while CROT is specific for medium-chain acyl-CoAs, such as octanoyl-CoA. mdpi.comcolumbia.edunih.gov
Given its 11-carbon backbone analogue, 5-(F-Hexyl)-pentanoyl CoA would be considered too long to be an efficient substrate for CRAT. It falls within the upper range or just outside the typical substrate preference for CROT (C4-C10). mdpi.com The fluorination of the hexyl portion of the acyl chain could further influence its binding to the CROT active site. It is plausible that CROT could recognize and process this fluorinated medium-chain acyl group, but the efficiency of this interaction compared to its natural substrates is unknown without specific enzymatic assays.
Interactions with Branched-Chain Ketoacid Dehydrogenase Complex (BCKDH) Intermediates
The branched-chain α-ketoacid dehydrogenase complex (BCKDH) is a key mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids derived from the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgfrontiersin.org The products of this reaction are branched-chain acyl-CoA esters, such as isovaleryl-CoA and isobutyryl-CoA. wikipedia.org
There is no direct evidence to suggest that 5-(F-Hexyl)-pentanoyl carnitine or its CoA ester interacts with the BCKDH complex. The BCKDH complex is highly specific for α-ketoacids with a branched-chain structure. wikipedia.org 5-(F-Hexyl)-pentanoyl carnitine is a linear-chain derivative and is not an intermediate in the BCAA catabolic pathway. Therefore, it is not expected to be a substrate or a direct regulator of the BCKDH complex.
Influence on Other Metabolic Enzymes and Regulatory Pathways
The metabolism of carnitine and its derivatives can have wide-ranging effects on cellular energy homeostasis. By participating in the transport and buffering of acyl groups, the carnitine system influences the intramitochondrial ratio of acyl-CoA to free CoA. ekb.eg This ratio is a critical regulator of several key metabolic enzymes and pathways.
For instance, an accumulation of acetyl-CoA, which can be buffered by CRAT to form acetylcarnitine, can allosterically inhibit the pyruvate (B1213749) dehydrogenase complex (PDHC). explorationpub.comnih.gov PDHC is the gatekeeper enzyme for the entry of glucose-derived pyruvate into the Krebs cycle. By modulating the availability of carnitine and the composition of the acylcarnitine pool, compounds like 5-(F-Hexyl)-pentanoyl carnitine could indirectly influence glucose oxidation. ekb.egendocrinolrespract.org
Analytical and Methodological Approaches in Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of acylcarnitines in various biological matrices. nih.govsigmaaldrich.comrestek.comnih.gov Its high sensitivity and selectivity make it ideal for detecting and quantifying these compounds, which are often present at low concentrations. nih.govnih.gov The method allows for the robust quantification of a wide array of acylcarnitine species, including those with isomeric forms and varying acyl-chain lengths. nih.govnih.gov
Separation Techniques (e.g., HILIC, Reversed-Phase) for Fluorinated Species
The separation of fluorinated compounds prior to mass spectrometric analysis is critical for accurate identification and quantification. Two common liquid chromatography techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography, are widely used. restek.comsigmaaldrich.com
Reversed-Phase (RP) Chromatography : Traditionally, C8 and C18 stationary phases are the most utilized in reversed-phase HPLC. chromatographyonline.com However, for fluorinated compounds, specialized phases can offer enhanced selectivity. chromatographyonline.com Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) moieties, provide an alternative to traditional alkyl phases due to their unique retention mechanisms, which include dipole-dipole and π-π interactions. chromatographyonline.com These phases can lead to different elution orders and improved separation of complex mixtures containing fluorinated analytes. chromatographyonline.comchromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly effective for retaining and separating polar and hydrophilic analytes that show poor retention in reversed-phase systems. sigmaaldrich.com This technique is well-suited for the analysis of acylcarnitines. sigmaaldrich.combevital.no The use of fluorinated stationary phases, such as those with FluoroPhenyl or pentafluorophenyl (PFP) groups, can operate in both RP and HILIC modes by modifying the mobile phase composition. restek.comchromatographyonline.com This dual-mode capability provides significant flexibility in method development, allowing chromatographers to optimize separations for a wide range of compounds, including polar and ionizable analytes. restek.comsigmaaldrich.com Under HILIC conditions, these phases can exhibit ion-exchange characteristics, which is advantageous for retaining charged molecules like acylcarnitines. chromatographyonline.com
Mass Spectrometry Parameters for Fluorinated Acylcarnitine Detection
The detection of acylcarnitines, including fluorinated variants, by tandem mass spectrometry typically involves electrospray ionization (ESI) in the positive ion mode. nih.govmetabolomexchange.org A characteristic feature in the fragmentation of acylcarnitines is the production of a prominent product ion at an m/z of 85. nih.govresearchgate.net This common fragment allows for the use of precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect this class of compounds. restek.combevital.no
For quantitative analysis, MRM is the method of choice, where specific precursor-to-product ion transitions are monitored for the analyte and its corresponding stable isotope-labeled internal standard. restek.combevital.nonih.gov This approach provides excellent sensitivity and specificity. nih.gov While specific parameters for 5-(F-Hexyl)-pentanoyl carnitine are not widely published, general parameters for acylcarnitine analysis can be adapted. The high organic content of the mobile phase used in HILIC is also beneficial for enhancing the ESI-MS signal. bevital.no
Table 1: General LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting/Value | Rationale/Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines contain a permanently positive quaternary amine, making them ideal for positive ion detection. nih.govnih.gov |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification by monitoring specific ion transitions. restek.combevital.no |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion of the specific acylcarnitine. |
| Product Ion | m/z 85 | A characteristic fragment ion for all acylcarnitines resulting from the neutral loss of the acyl group and cleavage of the carnitine moiety. nih.govresearchgate.net |
Isomeric Discrimination Strategies
A significant analytical challenge in acylcarnitine profiling is the presence of isomers—molecules with the same mass but different structures. nih.govnih.gov Standard mass spectrometry alone cannot differentiate between these compounds. Therefore, chromatographic separation is essential for their individual quantification. nih.govrestek.com
Developing LC methods that can resolve isomeric acylcarnitines is a key focus of research. nih.govnih.govnih.gov This involves careful selection of the stationary phase, mobile phase composition, and gradient elution profile to achieve baseline separation of isomers before they enter the mass spectrometer. restek.comnih.gov The ability to separate and accurately quantify isomers is crucial as different isomers can be markers for distinct metabolic pathways or disorders. nih.govnih.gov Ion mobility mass spectrometry (IM-MS) is an emerging technique that can separate isobaric ions based on their size and shape, offering another dimension of separation for complex isomeric mixtures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules and is valuable for metabolite analysis. chemrxiv.org While ¹H and ¹³C NMR are standard methods, the presence of fluorine in 5-(F-Hexyl)-pentanoyl carnitine allows for the use of ¹⁹F NMR, a highly specific and sensitive tool. nih.govbeilstein-journals.org
Fluorine-19 NMR as a Unique Tool for Tracing
Fluorine-19 (¹⁹F) NMR offers several distinct advantages for studying fluorinated compounds in biological systems. nih.govnih.gov
High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, resulting in a detection sensitivity that is 83% of that of protons (¹H). chemrxiv.orgnih.gov
No Background Signal : There are virtually no naturally occurring fluorinated compounds in biological systems, meaning that any detected ¹⁹F signal comes directly from the administered fluorinated probe. nih.govnih.gov
Wide Chemical Shift Range : The chemical shift range of ¹⁹F is much wider than that of ¹H, which reduces spectral overlap and simplifies the identification of different fluorinated metabolites. chemrxiv.orgnih.gov
These features make ¹⁹F NMR an exceptional tool for tracing the metabolic fate of fluorinated compounds like 5-(F-Hexyl)-pentanoyl carnitine in vivo and ex vivo. nih.govnih.gov By monitoring the appearance of new ¹⁹F signals over time, researchers can identify and quantify metabolites, providing direct insights into metabolic pathways and fluxes without the need for radioactive labels. nih.govacs.org This technique can be used to determine the biodistribution of drugs and to measure metabolic rates. nih.govacs.org
Advanced Metabolomics and Fluxomics Approaches
The study of 5-(F-Hexyl)-pentanoyl carnitine can be integrated into broader systems biology approaches like metabolomics and fluxomics to understand its impact on cellular metabolism.
Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Comprehensive acylcarnitine profiling using LC-MS/MS is a key component of metabolomics studies aimed at identifying biomarkers for diseases. nih.govnih.govnih.gov
Fluxomics : Fluxomics goes a step further than metabolomics by aiming to measure the rates (fluxes) of metabolic pathways. frontiersin.org It provides a dynamic view of metabolism. frontiersin.org Stable isotope tracers, such as ¹³C-labeled substrates, are often used in fluxomics studies. frontiersin.org The fluorine atoms in 5-(F-Hexyl)-pentanoyl carnitine can serve as a natural label for flux analysis using ¹⁹F NMR, allowing researchers to trace its conversion through various metabolic pathways and quantify the rates of these processes. nih.govacs.org This approach provides critical information on how the introduction of a fluorinated substrate alters the metabolic network of a cell.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-(F-Hexyl)-pentanoyl carnitine |
| Acetyl CoA |
| Acylcarnitine |
| C8 Acylcarnitine |
| C18 Acylcarnitine |
| Carnitine |
| Crotonyl-carnitine |
| Heptadecanoyl-carnitine |
| L-Carnitine |
| Methacrylyl-carnitine |
| Methylmalonylcarnitine |
| Pentadecanoyl-carnitine |
Targeted vs. Untargeted Profiling in Fluorinated Acylcarnitine Research
Metabolomic analysis of fluorinated acylcarnitines can be broadly categorized into two approaches: targeted and untargeted profiling. Each strategy offers distinct advantages and is selected based on the specific research question.
Targeted Profiling involves the selective measurement of a predefined set of metabolites. In the context of 5-(F-Hexyl)-pentanoyl carnitine research, a targeted assay would be developed to specifically quantify this compound and other known, related acylcarnitines. This approach is characterized by high sensitivity, specificity, and quantitative accuracy. It is the method of choice when the primary goal is to determine the concentration of this specific fluorinated compound in a biological sample. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, using stable isotope-labeled internal standards to ensure precise quantification. otsuka.co.jp
Untargeted Profiling , in contrast, aims to capture a comprehensive snapshot of all measurable metabolites in a sample, without pre-selection. nih.gov This discovery-oriented approach is valuable for exploring the broader metabolic impact of introducing 5-(F-Hexyl)-pentanoyl carnitine into a biological system. By comparing the metabolomes of treated versus untreated samples, researchers can identify unexpected changes in various metabolic pathways, generating new hypotheses about the compound's mechanism of action. nih.gov While powerful for discovery, untargeted methods are generally less sensitive and quantitative than targeted approaches for any single analyte. nih.gov
A merged strategy, which combines the quantitative power of targeted analysis with the exploratory scope of untargeted screening from the same dataset, offers a comprehensive assessment of acylcarnitine metabolism. nih.gov
Table 1: Comparison of Targeted and Untargeted Profiling in Fluorinated Acylcarnitine Research
| Feature | Targeted Profiling | Untargeted Profiling |
|---|---|---|
| Goal | Quantify specific, known metabolites (e.g., 5-(F-Hexyl)-pentanoyl carnitine). | Identify and relatively quantify as many metabolites as possible to discover metabolic changes. nih.gov |
| Selectivity | High; focused on predefined analytes. | Low; aims for broad coverage. |
| Sensitivity | High; optimized for the target compounds. | Generally lower than targeted methods for specific compounds. nih.gov |
| Quantification | Absolute or precise relative quantification. | Primarily relative quantification (fold-changes). |
| Hypothesis | Hypothesis-driven (testing a specific question). | Hypothesis-generating (exploring for new insights). |
| Application | Measuring the concentration of 5-(F-Hexyl)-pentanoyl carnitine and its known metabolites. | Assessing the global metabolic response to 5-(F-Hexyl)-pentanoyl carnitine administration. |
Stable Isotope Tracing with Fluorinated Probes for Flux Analysis
Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. creative-proteomics.com Stable isotope tracing is the core methodology for these studies, allowing researchers to follow the journey of labeled atoms through metabolic pathways. nih.gov
In this context, a stable isotope-labeled version of 5-(F-Hexyl)-pentanoyl carnitine could be synthesized and used as a tracer. For example, incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) into the molecule would allow its uptake, transport, and subsequent metabolic conversions to be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgmdpi.com
The fluorine atoms already present in 5-(F-Hexyl)-pentanoyl carnitine serve as a distinct chemical tag. However, stable isotope labeling provides an additional layer of information, enabling dynamic flux measurements. By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can quantify the rates of pathways influenced by this fluorinated probe, such as fatty acid oxidation. nih.govspringernature.com This approach provides a detailed view of how the compound integrates with and perturbs the existing metabolic network. frontiersin.org
Table 2: Common Stable Isotopes in Metabolic Flux Analysis
| Isotope | Natural Abundance (%) | Common Labeled Precursors | Application in Metabolic Tracing |
|---|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | [U-¹³C]-Glucose, [U-¹³C]-Glutamine | Tracing carbon backbones through central carbon metabolism (glycolysis, TCA cycle), fatty acid synthesis. springernature.com |
| Nitrogen-15 (¹⁵N) | ~0.37% | [U-¹⁵N]-Glutamine, ¹⁵N-labeled amino acids | Tracking nitrogen flow in amino acid and nucleotide biosynthesis. mdpi.com |
| Deuterium (²H) | ~0.015% | ²H₂O, ²H-labeled fatty acids | Probing redox metabolism (NADH/NADPH), gluconeogenesis, and biosynthesis of macromolecules. mdpi.com |
Sample Preparation and Derivatization for Analysis
Effective analysis of 5-(F-Hexyl)-pentanoyl carnitine from biological matrices (e.g., plasma, urine, tissue extracts) requires meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. nih.gov
Sample Preparation typically begins with an extraction step. For acylcarnitines, a common procedure involves protein precipitation and extraction using a solvent like methanol, which may contain internal standards for quantification. otsuka.co.jpnih.gov The goal is to isolate the analytes of interest from complex sample components such as proteins and salts that can interfere with analysis.
Derivatization is a chemical modification process often employed to improve the analytical characteristics of a molecule for techniques like gas chromatography (GC) or liquid chromatography (LC). chromatographyonline.com For acylcarnitines, derivatization can be necessary to:
Increase Volatility: For GC analysis, non-volatile compounds like acylcarnitines must be converted into more volatile forms, for instance, through silylation. youtube.com
Enhance Ionization Efficiency: In mass spectrometry, derivatization can improve how well a molecule is ionized, leading to a stronger signal and better sensitivity.
Improve Chromatographic Separation: Modifying the chemical structure can improve how the analyte interacts with the chromatography column, leading to better separation from other compounds. nih.gov
A common derivatization method for acylcarnitines involves esterification (e.g., to butyl or methyl esters) of the carboxylic acid group. This is often followed by analysis using LC-MS/MS. nih.govnih.gov For instance, derivatization with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) allows for sensitive spectrophotometric detection. nih.gov
Table 3: Common Derivatization Approaches in Acylcarnitine Analysis
| Derivatization Method | Reagent Type | Purpose | Analytical Platform |
|---|---|---|---|
| Esterification | Butanolic-HCl, Acetyl chloride | Converts carboxylic acid to a butyl or other ester. | LC-MS/MS |
| Silylation | BSTFA, TMCS | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group to increase volatility. youtube.com | GC-MS |
| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Introduces an acyl group. | GC-MS, LC-MS |
| Phenacyl Ester Formation | 4'-Bromophenacyl trifluoromethanesulfonate | Adds a chromophore for UV detection and improves chromatographic properties. nih.gov | HPLC-UV |
Applications As Research Probes
Probing Fatty Acid Metabolism and Oxidation Pathways
The metabolism of fatty acids is a central process in cellular energy production, involving a series of enzymatic reactions within mitochondria and peroxisomes. reactome.org Research probes that can enter these pathways and be tracked are essential for understanding the intricacies of fatty acid oxidation (FAO). Modified carnitine esters like 5-(F-Hexyl)-pentanoyl carnitine are designed for this purpose, enabling detailed investigation of metabolic flux and enzyme specificity. ontosight.ainih.govacs.org
The ability to trace the flow of carbon atoms through metabolic pathways is crucial for understanding how cells generate energy and synthesize essential molecules. In the context of fatty acid metabolism, this involves tracking acyl groups as they are transported into organelles and broken down. The fluorinated structure of 5-(F-Hexyl)-pentanoyl carnitine makes it an excellent tracer. ontosight.ai The fluorine atoms act as a stable isotopic label that can be readily detected using advanced analytical techniques like mass spectrometry.
When introduced to cells, 5-(F-Hexyl)-pentanoyl carnitine is recognized by the carnitine transport system and enters the metabolic machinery. Researchers can then follow the fate of the fluorinated acyl group as it moves into mitochondria and peroxisomes. eur.nl This allows for the precise measurement of its rate of uptake, its incorporation into different metabolic intermediates, and its eventual breakdown. This tracing provides insights into the regulation of fatty acid transport and oxidation under various physiological and pathological conditions, such as metabolic disorders or cancer, where fatty acid utilization is often altered. ontosight.ai Peroxisomes are involved in the metabolism of short-chain, medium-chain, and long-chain acyl-CoA molecules, making probes like this useful for studying their specific roles and coordination with mitochondria. eur.nl
Carnitine acyltransferases are a family of enzymes essential for transporting fatty acids across mitochondrial membranes. nih.gov These enzymes exhibit distinct specificities for the length of the fatty acyl chain. proteopedia.orgmdpi.com The main classes are carnitine acetyltransferase (CrAT) for short-chain acyl groups, carnitine octanoyltransferase (CrOT) for medium-chain acyl groups, and carnitine palmitoyltransferase (CPT) for long-chain acyl groups. proteopedia.orgub.edu
5-(F-Hexyl)-pentanoyl carnitine, with its modified medium-to-long acyl chain, is an ideal tool for probing these substrate preferences. By presenting this unnatural substrate to different carnitine acyltransferases, researchers can quantify the binding affinity and catalytic efficiency of each enzyme for this specific molecule. Such studies help to delineate the structural features of the enzyme's active site that determine substrate selectivity. For example, studies with various acyl-CoAs have shown that CrAT is most active with short- to medium-chain lengths (C2 to C10), while CPT enzymes handle long-chain species. nih.gov Investigating how the fluorinated chain of 5-(F-Hexyl)-pentanoyl carnitine interacts with these enzymes can reveal how modifications to the acyl chain affect recognition and turnover, providing a deeper understanding of the molecular basis for substrate specificity. nih.gov
| Enzyme | Subcellular Localization | Acyl-Chain Length Preference | Reference |
|---|---|---|---|
| Carnitine Acetyltransferase (CrAT) | Mitochondrial Matrix, Peroxisomes, Endoplasmic Reticulum | Short (C2-C10) | proteopedia.orgnih.gov |
| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | Medium (C6-C12) | ub.edu |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Long | proteopedia.org |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Long | nih.gov |
Studying Enzyme-Substrate Interactions and Allosteric Regulation
The function of enzymes is dictated by their three-dimensional structure and their interactions with substrates and regulatory molecules. 5-(F-Hexyl)-pentanoyl carnitine can be used to explore these aspects of carnitine acyltransferases, shedding light on the catalytic mechanism and how it is controlled. nih.gov Allosteric regulation, where a molecule binds to a site other than the active site to influence activity, is a key control mechanism for many metabolic enzymes, including CPT I, which is inhibited by malonyl-CoA. portlandpress.comnih.gov
The binding of a substrate to an enzyme's active site is the first step in catalysis. The fluorinated acyl chain of 5-(F-Hexyl)-pentanoyl carnitine provides a unique chemical entity to probe the topology and chemical environment of the carnitine acyltransferase binding pocket. ontosight.ai Structural studies have identified key amino acid residues that are crucial for substrate binding and catalysis. For instance, in CrAT, a catalytic histidine (His343) is essential for the transfer of the acyl group. nih.govcolumbia.edu The carnitine moiety itself is positioned through interactions with residues like tyrosine, serine, and threonine. proteopedia.org
By measuring the binding affinity (often expressed as the Michaelis constant, Km) of 5-(F-Hexyl)-pentanoyl carnitine, researchers can assess how the fluorinated chain alters the interaction with the active site. The fluorine atoms can change the electronic and steric properties of the acyl chain, potentially leading to different binding strengths compared to natural substrates. ontosight.ai This information is critical for understanding the forces that govern substrate recognition and can aid in the design of specific enzyme inhibitors or activators. nih.govnih.gov
| Enzyme | Key Residues in Substrate Binding/Catalysis | Role | Reference |
|---|---|---|---|
| Carnitine Acyltransferases (general) | His343 (in CrAT) | Catalytic Histidine, proton transfer | nih.govcolumbia.edu |
| Carnitine Acyltransferases (general) | Tyr452, Ser454, Thr465 (in CrAT) | Hydrogen bonding with carnitine carboxylate group | proteopedia.org |
| Carnitine Acetyltransferase (CrAT) | Met-564 | Determinant of substrate selectivity (acyl group pocket) | nih.gov |
| Carnitine Oxygenase (CntA) | Tyr203 | Ligand recognition via π-cation interaction with quaternary ammonium (B1175870) group | nih.govnih.gov |
Upon substrate binding, many enzymes undergo a change in their three-dimensional shape, a phenomenon known as induced fit. This conformational change is often essential for properly aligning the substrate and catalytic residues for the reaction to occur. Studying these changes can provide deep insights into the enzyme's mechanism. While direct structural data for 5-(F-Hexyl)-pentanoyl carnitine bound to an acyltransferase is not available, its use as a probe allows for such investigations. Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the structure of a carnitine acyltransferase in complex with this fluorinated analog. By comparing this structure to the enzyme's structure alone or bound to a natural substrate, researchers can map the precise conformational shifts that occur during the binding event. This can reveal how different parts of the enzyme move to accommodate the substrate and facilitate the chemical reaction, information that is invaluable for understanding enzyme function and regulation. nih.gov
Researching Cellular Bioenergetics and Metabolic Flexibility
Cellular bioenergetics encompasses all processes involved in how cells generate and use energy. Metabolic flexibility is the capacity of a cell to adapt its fuel source preference (e.g., switching between glucose and fatty acids) in response to nutrient availability. nih.govmdpi.com Carnitine plays a central role in these processes by enabling fatty acid oxidation and buffering the acetyl-CoA pool. mdpi.commdpi.com Dysregulation of these pathways is linked to metabolic diseases like type 2 diabetes and heart failure. nih.govd-nb.infomdpi.com
Furthermore, this probe can be used to investigate how an influx of an unnatural acylcarnitine affects metabolic flexibility. For example, by providing cells with both glucose and 5-(F-Hexyl)-pentanoyl carnitine, scientists can determine whether the presence of the fluorinated compound promotes or inhibits the cell's ability to switch to glucose oxidation. Such studies are critical for understanding how the accumulation of unusual acylcarnitines, which can occur in certain metabolic diseases, might contribute to metabolic inflexibility and cellular dysfunction. nih.govnih.gov
Investigating Inter-Organelle Metabolic Communication
The coordination of metabolic activities between different cellular organelles is fundamental to maintaining cellular homeostasis. nih.gov This communication network involves the regulated exchange of metabolites, such as fatty acids, between compartments like mitochondria, the endoplasmic reticulum (ER), and peroxisomes. nih.govnih.gov Acylcarnitines are central to this process, serving as the transport form of fatty acids to move them from the cytosol into the mitochondrial matrix for β-oxidation, a process facilitated by the carnitine shuttle system. nih.gov
The study of these transport and metabolic events often relies on tracer molecules that can be tracked as they move through cellular pathways. nih.gov 5-(F-Hexyl)-pentanoyl carnitine is theoretically an ideal candidate for such a probe. Its core structure mimics naturally occurring medium-chain acylcarnitines, suggesting it can be recognized and processed by the relevant transport proteins and enzymes, such as carnitine/acylcarnitine translocase (CAC) and carnitine palmitoyltransferases (CPTs). nih.govnih.gov
The key innovation lies in the polyfluorinated hexyl chain. Fluorine atoms provide a powerful detection signal for specialized analytical techniques:
Mass Spectrometry (MS): The high mass of fluorine atoms creates a distinct isotopic signature, allowing the probe and its metabolic byproducts to be easily distinguished from endogenous, non-fluorinated molecules in metabolomics studies. plos.org
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Since biological systems have a near-zero background of fluorine, ¹⁹F NMR can be used to specifically detect and quantify the probe's presence and chemical transformation within intact cells or isolated organelles without interference from other molecules. nih.govnih.gov
By introducing 5-(F-Hexyl)-pentanoyl carnitine to cells, researchers could trace the flux of the fatty acyl group between organelles, monitor its entry into mitochondria, and observe its subsequent metabolism. This allows for a dynamic view of inter-organelle communication and can help elucidate how these pathways are altered in metabolic diseases like diabetes, heart failure, or certain cancers. nih.gov
Table 1: Comparison of Potential Properties of Metabolic Probes
| Feature | Radioisotope Probes (e.g., ¹⁴C-Palmitate) | Stable Isotope Probes (e.g., ¹³C-Palmitate) | Fluorinated Probes (e.g., 5-(F-Hexyl)-pentanoyl carnitine) |
|---|---|---|---|
| Detection Method | Scintillation Counting | Mass Spectrometry | Mass Spectrometry, ¹⁹F NMR |
| Handling | Requires specialized facilities for radioactivity | Generally safe | Generally safe |
| Biological Background | Low | High (natural abundance of ¹³C) | Virtually zero |
| Application | Tracing metabolic flux | Flux analysis, metabolic modeling | Flux analysis, enzyme assays, in-vivo imaging |
| Structural Perturbation | Minimal | Minimal | Moderate, can affect enzyme kinetics |
Development of Novel Biochemical Assays
The unique properties of fluorinated compounds make them valuable for creating novel and highly specific biochemical assays. nih.gov The development of assays for enzymes involved in fatty acid metabolism is crucial for understanding their function and for screening potential drug candidates that modulate their activity.
5-(F-Hexyl)-pentanoyl carnitine could serve as a novel substrate for developing assays for key enzymes of the carnitine system. researchgate.net For example, the activity of carnitine acetyltransferase (CrAT) or carnitine octanoyltransferase (CROT)—enzymes that catalyze the reversible transfer of acyl groups between carnitine and coenzyme A—could be measured. nih.gov
A typical assay design could involve the following:
Incubating the purified enzyme (e.g., CrAT) with 5-(F-Hexyl)-pentanoyl carnitine and coenzyme A.
The enzyme would transfer the 5-(F-Hexyl)-pentanoyl group from carnitine to coenzyme A, generating 5-(F-Hexyl)-pentanoyl-CoA and free carnitine.
The reaction progress can be monitored over time using ¹⁹F NMR or LC-MS. plos.org In ¹⁹F NMR, the fluorine signal of the substrate, 5-(F-Hexyl)-pentanoyl carnitine, would decrease, while a new signal corresponding to the product, 5-(F-Hexyl)-pentanoyl-CoA, might appear at a different chemical shift, allowing for real-time kinetic analysis. nih.gov
This approach offers several advantages over traditional assays:
High Sensitivity and Specificity: The absence of a fluorine background ensures that only the probe's transformation is measured. nih.gov
Continuous Monitoring: ¹⁹F NMR allows for real-time observation of enzyme activity without the need for labels that can be quenched or interfere with the reaction.
Versatility: The method can be adapted to high-throughput screening formats for drug discovery.
Such assays are critical for diagnosing inherited metabolic disorders where enzyme function is compromised and for developing therapeutic interventions for diseases characterized by dysregulated fatty acid metabolism. nih.govinformnetwork.org
Table 2: Hypothetical Kinetic Data for Carnitine Acyltransferase Activity
| Substrate Concentration [µM] (5-(F-Hexyl)-pentanoyl carnitine) | Initial Velocity [µmol/min/mg] (Product Formation) |
|---|---|
| 5 | 0.58 |
| 10 | 1.05 |
| 20 | 1.72 |
| 50 | 2.94 |
| 100 | 4.00 |
| 200 | 5.00 |
Future Directions in Fluorinated Acylcarnitine Research
Elucidation of Comprehensive Metabolic Networks Incorporating Fluorinated Analogs
A primary objective for future research is to map the metabolic fate and influence of fluorinated acylcarnitines like 5-(F-Hexyl)-pentanoyl carnitine. Acylcarnitines are integral to cellular energy homeostasis, participating in fatty acid oxidation, the metabolism of branched-chain amino acids, and detoxification pathways. cas.cz The diverse chemical structures and metabolic pathways of acylcarnitines of varying chain lengths allow them to be widely involved in pathophysiology, including energy metabolism, mitochondrial homeostasis, and signal transduction. nih.gov
The introduction of a fluorinated analog could perturb these networks in several ways. The stability of the C-F bond may render the acyl chain resistant to standard β-oxidation, leading to its accumulation or the formation of novel, partially degraded metabolites. This accumulation of specific acylcarnitines can be an indicator of metabolic dysfunction. nih.govscience.gov Future studies will need to employ advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to trace the biotransformation of 5-(F-Hexyl)-pentanoyl carnitine within cells and tissues. researchgate.netcreative-proteomics.com This will help to build comprehensive metabolic maps that illustrate how these analogs are processed and how they impact the broader metabolic landscape, including the balance of the acyl-CoA/CoA ratio, which is crucial for numerous metabolic pathways. mdpi.comthno.org Understanding these interactions is critical, as altered fatty acid metabolism is a hallmark of various diseases, including metabolic disorders and cancer. ontosight.aithno.org
Advanced Structural Biology Studies of Enzyme-Fluorinated Acylcarnitine Complexes
The function of acylcarnitines is intrinsically linked to their interaction with a suite of enzymes, primarily the carnitine acyltransferases. columbia.edu These enzymes, including carnitine palmitoyltransferase 1 (CPT1), carnitine palmitoyltransferase 2 (CPT2), and carnitine acetyltransferase (CRAT), facilitate the reversible transfer of acyl groups between carnitine and coenzyme A (CoA). cas.czthno.orgcolumbia.edu The active site of these enzymes is a tunnel-like structure where the substrate binds. columbia.edu
A crucial area of future research involves using techniques like X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of these enzymes in complex with 5-(F-Hexyl)-pentanoyl carnitine. Such studies would provide atomic-level insights into how the fluorinated acyl chain is accommodated within the enzyme's active site. Key questions to be addressed include how the electronegativity and size of the fluorine atoms affect binding affinity and catalytic efficiency. Structural data could reveal whether the fluorinated analog acts as a substrate, an inhibitor, or a modulator of enzyme activity. ucl.ac.uk This knowledge is fundamental for designing more specific and potent molecules to target these enzymes for therapeutic purposes in diseases like diabetes and obesity, where carnitine acyltransferases are attractive drug targets. columbia.edu
Development of New Fluorinated Probes for Specific Metabolic Pathways
Fluorescent probes are invaluable tools for visualizing and quantifying metabolites in living cells in real-time, offering high sensitivity and non-destructive analysis. nih.govacs.org The development of probes for specific metabolic pathways allows for a deeper understanding of physiological and pathophysiological processes. nih.govjci.org Fluorinated compounds are particularly promising for creating new chemical probes. nih.govacs.org The fluorine atom's similarity in size to hydrogen can minimize steric hindrance, potentially allowing for better recognition and metabolism by enzymes within a target pathway. acs.org
Future work could focus on modifying 5-(F-Hexyl)-pentanoyl carnitine or similar structures to create novel probes for fatty acid metabolism. By incorporating a fluorophore or a bioorthogonal handle for "click chemistry," researchers could develop tools to track the uptake and subcellular localization of these fatty acid mimics. acs.org For instance, positron-labeled probes, such as fluorinated glucose ([¹⁸F]-FDG), are already used in PET imaging to measure metabolic activity in vivo. jci.org A similar approach with a fluorinated acylcarnitine could enable non-invasive imaging of fatty acid oxidation, providing critical information for diagnosing and monitoring metabolic diseases and the metabolic reprogramming seen in cancer. thno.orgjci.org
Computational Modeling and Simulation of Fluorinated Acylcarnitine Dynamics
Computational chemistry and molecular dynamics (MD) simulations offer a powerful complement to experimental approaches. semanticscholar.orgresearchgate.net These in silico methods can predict the behavior of molecules and their interactions with biological systems, providing insights that can be difficult to obtain through laboratory experiments alone.
In the context of 5-(F-Hexyl)-pentanoyl carnitine, MD simulations can be used to model its dynamic behavior. This includes simulating its passage through membrane transporters like the carnitine/acylcarnitine translocase (CACT) and its interaction with the active sites of enzymes like CPT1 and CPT2. thno.orgacs.org These simulations can calculate binding energies, predict conformational changes in both the ligand and the protein upon binding, and elucidate the mechanism of enzyme inhibition or substrate processing. columbia.edu Furthermore, computational models can help predict the physicochemical properties of novel fluorinated acylcarnitine designs, such as their lipophilicity and membrane permeability, guiding the synthesis of next-generation metabolic probes and modulators. ontosight.aisemanticscholar.org Parallel molecular dynamics simulations have been used to study the self-assembly and structure of other lipid-like molecules, a technique that could be applied to understand how fluorinated acylcarnitines might interact with and perturb cellular membranes. science.gov
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological impact of fluorinated acylcarnitines, it is essential to move beyond single-pathway analysis and adopt a systems biology approach. researchgate.netnih.gov This involves integrating data from multiple "omics" platforms, such as metabolomics, proteomics, transcriptomics, and genomics. nih.govjci.orgrsc.org
Future studies on 5-(F-Hexyl)-pentanoyl carnitine should incorporate multi-omics strategies. For example, treating cells or model organisms with the compound could be followed by:
Metabolomics: To identify global changes in the cellular metabolome, revealing which pathways are most affected by the fluorinated analog. researchgate.netnih.gov
Proteomics: To quantify changes in protein expression, identifying, for example, the upregulation or downregulation of metabolic enzymes in response to the compound. jci.org
Transcriptomics: To measure changes in gene expression, providing insight into the transcriptional regulatory networks that are activated or repressed. nih.gov
By integrating these large datasets, researchers can construct comprehensive models of the cellular response to fluorinated acylcarnitines. researchgate.netnih.govnih.gov This systems-level view is crucial for understanding the complex interplay between different molecular layers and for identifying potential off-target effects or novel mechanisms of action, ultimately bridging the gap from genotype to phenotype. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
